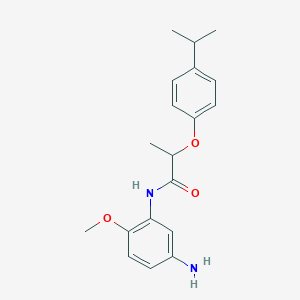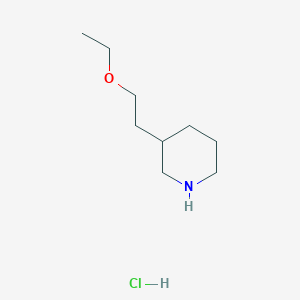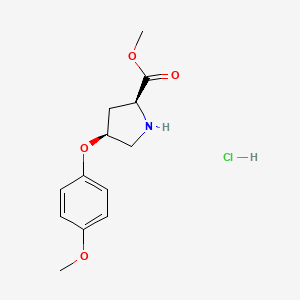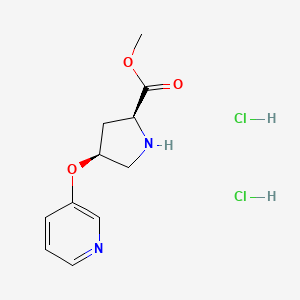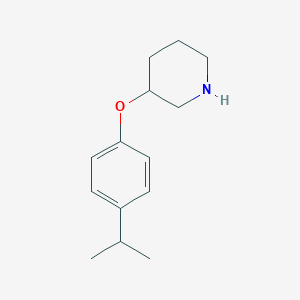
3-(4-Isopropylphenoxy)piperidine
説明
3-(4-Isopropylphenoxy)piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-(4-Isopropylphenoxy)piperidine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 3-(4-Isopropylphenoxy)piperidine can be represented by the SMILES notation: CC©C1=CC=C(C=C1)OC2CCCNC2 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Synthesis and Structural Studies
A key area of research involving 3-(4-Isopropylphenoxy)piperidine derivatives includes their synthesis and structural analysis. For instance, Vimalraj, Pandiarajan, and Bhat (2010) synthesized compounds related to 3-(4-Isopropylphenoxy)piperidine and studied their crystal structures, along with performing NMR and other spectroscopic analyses. These studies contribute to understanding the chemical properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Vimalraj, Pandiarajan, & Bhat, 2010).
Medicinal Chemistry and Drug Discovery
Compounds related to 3-(4-Isopropylphenoxy)piperidine have significant implications in medicinal chemistry and drug discovery. A notable example is the work by Košak, Brus, and Gobec (2014), who presented a method for synthesizing orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These derivatives are important building blocks in medicinal chemistry and could potentially lead to the development of new therapeutic agents (Košak, Brus, & Gobec, 2014).
Pharmacological Studies
In pharmacology, derivatives of 3-(4-Isopropylphenoxy)piperidine have been studied for their potential therapeutic effects. Dvorak et al. (2005) researched a series of 4-phenoxypiperidines, including 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, as potent histamine H3 antagonists. These compounds, due to their specific chemical structure, show potential in developing new pharmacological agents for treating various diseases (Dvorak et al., 2005).
Biochemical and Cell-Based Studies
Further research includes biochemical and cell-based studies of related compounds. Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, which led to the synthesis and pharmacokinetic characterization of several compounds, including those related to 3-(4-Isopropylphenoxy)piperidine. Such studies are crucial in understanding the biological interactions and potential therapeutic applications of these compounds (Wang et al., 2011).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
特性
IUPAC Name |
3-(4-propan-2-ylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBQZLBKYGVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663039 | |
| Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenoxy)piperidine | |
CAS RN |
946726-03-0 | |
| Record name | 3-[4-(1-Methylethyl)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



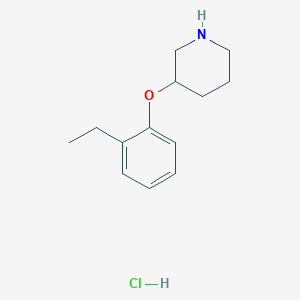
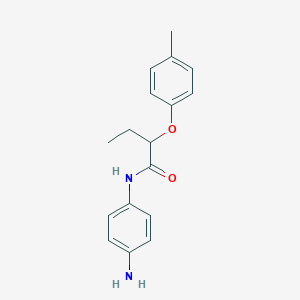
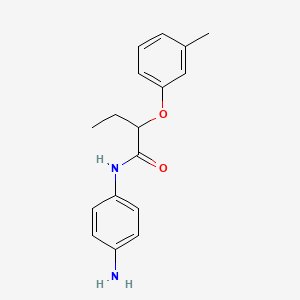


![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)
